molecular formula C11H16N2O B5094690 1-phenylbutan-2-ylurea

1-phenylbutan-2-ylurea

Cat. No.: B5094690
M. Wt: 192.26 g/mol
InChI Key: GZHXWVYCJHBMBX-UHFFFAOYSA-N
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Description

1-Phenylbutan-2-ylurea is a urea derivative characterized by a phenyl group attached to the first carbon of a butan-2-yl chain, which is further linked to the urea functional group (N–CO–N). Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

1-phenylbutan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-10(13-11(12)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHXWVYCJHBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylbutan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of aniline with butan-2-yl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Another method involves the reaction of phenyl isocyanate with butan-2-amine. This reaction is also carried out in an organic solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenylbutan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carbonyl compounds.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are amines.

    Substitution: The compound can undergo substitution reactions, where the phenyl group or the butan-2-yl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; typically carried out in organic solvents under reflux conditions.

Scientific Research Applications

1-phenylbutan-2-ylurea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenylbutan-2-ylurea involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 1-phenylbutan-2-ylurea can be elucidated by comparing it to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Aryl Group Variations

Substituting the phenyl group with other aromatic systems alters reactivity and biological interactions:

Compound Name Aryl Substituent Key Properties Biological Activity/Applications
1-(5-Bromopyridin-3-yl)-3-phenylurea Brominated pyridine Enhanced electrophilicity; improved receptor binding Potential serotonin receptor modulation
1-(2-Methyl-1,3-benzothiazol-6-yl)-3-phenylurea Benzothiazole Increased planarity; improved metabolic stability Anticancer and enzyme inhibition studies
1-[4-(Furan-2-yl)butan-2-yl]-3-phenylurea Furan Lower logP (2.1); reduced lipophilicity Intermediate in organic synthesis
This compound Phenyl Moderate logP (~2.5, inferred); balanced solubility Hypothesized CNS activity (analog-based)

The phenyl group in this compound provides a balance between lipophilicity and electronic effects, distinguishing it from heteroaromatic analogs like benzothiazole or pyridine derivatives, which may exhibit stronger receptor affinity but poorer solubility .

Alkyl Chain Modifications

Varying the alkyl chain length or branching impacts steric hindrance and solubility:

Compound Name Alkyl Chain Key Properties
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea Branched hydroxyalkyl Higher polarity; increased hydrogen bonding
1-(4-Aminobutyl)-3-isobutylurea Linear butyl Enhanced flexibility; potential for ionic interactions
This compound Butan-2-yl Moderate steric bulk; optimal solubility profile

The butan-2-yl chain in this compound likely offers a compromise between rigidity and flexibility, facilitating interactions with hydrophobic binding pockets while maintaining solubility .

Functional Group Comparisons

Replacing urea with related functional groups alters reactivity and stability:

Compound Name Functional Group Key Differences
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylcarbamate Carbamate Greater hydrolytic stability; reduced hydrogen bonding
N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylthiourea Thiourea Higher acidity; stronger metal coordination
This compound Urea Strong hydrogen bonding; moderate stability

The urea group’s hydrogen-bonding capacity makes it superior for targeting biomolecular interfaces compared to carbamates or thioureas, which prioritize stability or metal binding .

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